(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxycarbonyl group, an amino group, and a chlorodifluorophenyl group, making it a versatile molecule for chemical reactions and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the chlorodifluorophenyl group through a substitution reaction. The final step often involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme in a biological assay.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid
- (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3,6-difluorophenyl)propanoic acid
Uniqueness
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid is unique due to the presence of both chloro and difluoro substituents on the phenyl ring. This combination can significantly influence the compound’s reactivity and interactions, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H14ClF2NO4 |
---|---|
Molecular Weight |
369.7 g/mol |
IUPAC Name |
(3R)-3-(2-chloro-3,6-difluorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H14ClF2NO4/c18-16-12(20)7-6-11(19)15(16)13(8-14(22)23)21-17(24)25-9-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,21,24)(H,22,23)/t13-/m1/s1 |
InChI Key |
OMPGOIQYTWOPKO-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)C2=C(C=CC(=C2Cl)F)F |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=C(C=CC(=C2Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.